ML3403 - 549505-65-9

ML3403

Catalog Number: EVT-276317
CAS Number: 549505-65-9
Molecular Formula: C23H21FN4S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML3403, chemically named {4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine) [], is a synthetic compound classified as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , ]. This kinase plays a crucial role in intracellular signaling pathways, regulating various cellular processes, including inflammation, cell proliferation, and apoptosis [, ]. ML3403's role in scientific research stems from its ability to specifically target and inhibit p38 MAPK, allowing researchers to investigate the kinase's involvement in different biological processes and disease models.

Overview

p38 MAP Kinase Inhibitor III is a small molecule that specifically inhibits the activity of p38 mitogen-activated protein kinases, which are crucial in various cellular processes, including stress responses, inflammation, and apoptosis. This compound has garnered attention due to its potential therapeutic applications in treating diseases associated with dysregulated p38 MAP kinase signaling, such as cancer and inflammatory disorders.

Source and Classification

p38 MAP Kinase Inhibitor III is classified as a selective inhibitor of the p38 MAP kinase family, particularly targeting p38 alpha (MAPK14). It is categorized under small molecules that modulate kinase activity. The compound is documented in various chemical databases, including PubChem, where it is identified by the compound ID 6419739 and has the molecular formula C23H21FN4S .

Synthesis Analysis

The synthesis of p38 MAP Kinase Inhibitor III involves several steps that typically include the formation of key intermediates followed by strategic coupling reactions. Specific methods may vary among research groups, but common approaches involve:

  1. Formation of Pyrazole Ring: The initial step often includes the synthesis of a pyrazole derivative through condensation reactions involving appropriate aldehydes and hydrazines.
  2. Urea Formation: The pyrazole is then reacted with isocyanates to form urea derivatives, which are essential for the inhibitory activity.
  3. Final Coupling: The final structure is achieved through coupling reactions that introduce additional aromatic groups or functional moieties to enhance selectivity and potency.

Technical details regarding the synthesis can be found in patent literature where various synthetic routes are explored .

Molecular Structure Analysis

The molecular structure of p38 MAP Kinase Inhibitor III features a complex arrangement that includes:

  • Core Structure: A central pyrazole ring connected to a urea moiety.
  • Substituents: Various aromatic groups that contribute to its binding affinity for p38 MAP kinase.
  • Chirality: The presence of chiral centers may influence the pharmacological properties of the compound.

The three-dimensional structure can be analyzed using X-ray crystallography data, which provides insights into its binding interactions with the target kinase .

Chemical Reactions Analysis

The chemical reactivity of p38 MAP Kinase Inhibitor III primarily revolves around its interactions with p38 MAP kinases. Key reactions include:

  1. Enzyme Inhibition: The compound binds to the active site of p38 MAP kinase, preventing substrate phosphorylation.
  2. Competitive Binding: It competes with ATP for binding at the active site, effectively reducing kinase activity.
  3. Stabilization of Inactive Conformations: Recent studies suggest that inhibitors like p38 MAP Kinase Inhibitor III may stabilize inactive conformations of kinases, providing an alternative mechanism for inhibition beyond traditional ATP-competitive inhibitors .
Mechanism of Action

The mechanism by which p38 MAP Kinase Inhibitor III exerts its effects involves several steps:

  1. Binding to p38 MAP Kinase: Upon administration, the inhibitor selectively binds to the ATP-binding pocket of the kinase.
  2. Inhibition of Phosphorylation: This binding prevents the phosphorylation of downstream targets involved in inflammatory responses and cell survival pathways.
  3. Alteration of Cellular Responses: By inhibiting p38 MAP kinase activity, the compound modulates various signaling pathways associated with stress responses, differentiation, and apoptosis.

Data supporting these mechanisms can be found in studies examining the effects of this inhibitor on cellular models .

Physical and Chemical Properties Analysis

Key physical and chemical properties of p38 MAP Kinase Inhibitor III include:

  • Molecular Weight: Approximately 396.5 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulating effective therapeutic agents and understanding their behavior in biological systems .

Applications

p38 MAP Kinase Inhibitor III has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying the role of p38 MAP kinases in cellular signaling pathways and disease mechanisms.
  2. Therapeutic Development: Given its ability to inhibit pro-inflammatory signaling pathways, it holds promise for developing treatments for conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease, and various cancers.
  3. Drug Discovery: The compound can be used as a lead compound in drug discovery programs aimed at developing more selective and effective kinase inhibitors.
Molecular Mechanisms of p38 MAP Kinase Inhibition

Structural Basis of ATP-Competitive Binding Dynamics

Type I p38α inhibitors bind the ATP pocket via conserved interactions with the hinge region (residues Met109-Gly110) and hydrophobic regions I/II (HR-I/HR-II). These inhibitors induce a characteristic Gly110 flip that enables dual hydrogen-bond formation with the hinge, enhancing binding affinity and selectivity [2] [6]. The ATP-binding cleft exhibits significant conformational plasticity, with SiteMap analyses revealing volume variations (189.7–533 ų) across crystal structures. Key flexibility occurs in the Gly-rich loop (residues 30–37) and activation loop, which directly influence inhibitor accessibility [2]. Type I inhibitors like SB203580 achieve rapid association kinetics (kon ~10⁷ M⁻¹s⁻¹) by entering through the solvent-exposed ATP channel in DFG-in conformations, contrasting with slower type II/III inhibitors that utilize the allosteric channel [4].

Table 1: Key Structural Regions in p38α ATP-Binding Site

RegionResidue SpanFunction in Inhibitor BindingLigand Interactions
Hinge regionMet109-Gly110Anchors ATP-competitive inhibitorsHydrogen bonds via Gly flip
Hydrophobic Region I (HR-I)Near Leu108/Val38Binds aromatic/heterocyclic ringsVan der Waals contacts
Hydrophobic Region II (HR-II)Adjacent to Leu167Accommodates bulky substituentsHydrophobic packing
DFG motifAsp168-Phe169-Gly170Controls active/inactive statesTargeted by type II inhibitors
Gly-rich loop30–37Modulates pocket accessibilityConformational flexibility

Kinase Selectivity Profiles Across p38 Isoforms (α, β, γ, δ)

The four p38 isoforms (α, β, γ, δ) share >60% sequence homology but exhibit distinct tissue distribution, activation mechanisms, and inhibitor sensitivity. p38α and p38β are ubiquitously expressed and sensitive to pyridinyl imidazole inhibitors (e.g., SB203580), while p38γ (enriched in muscle) and p38δ (kidney/testis) show resistance due to structural variations in the ATP pocket [1] [3]. Genetic ablation studies reveal functional divergence: p38α knockout causes embryonic lethality due to placental defects, whereas β/γ/δ knockouts yield viable mice with minimal phenotypes [1]. In rheumatoid arthritis, p38α dominates synovial inflammation, driving TNFα/IL-6 production, while p38δ regulates neutrophil migration to inflamed lungs [1] [3]. Selectivity is governed by isoform-specific substrate preferences and ATP-pocket residues—e.g., p38α uniquely phosphorylates MAPKAPK-2, while p38δ preferentially targets transcription factors [1].

Table 2: Functional and Inhibitor Sensitivity Profiles of p38 Isoforms

IsoformTissue ExpressionKey FunctionsSensitivity to Pyridinyl Imidazoles
p38α (MAPK14)UbiquitousStress response, inflammation, cell cycleHigh
p38β (SAPK2b)UbiquitousCytokine production, proliferationModerate
p38γ (SAPK3/ERK6)Skeletal muscle, heartGlucose uptake, proliferationLow
p38δ (SAPK4)Lung, pancreas, kidneyDevelopment, keratinocyte apoptosisLow

Role of Activation Loop Conformational Rearrangements in Inhibitor Binding

The DFG motif (Asp168-Phe169-Gly170) dictates activation loop conformations that determine inhibitor binding modes. In DFG-in states, the activation loop permits type I inhibitor access to the ATP pocket. DFG-out states expose a hydrophobic allosteric pocket for type II inhibitors (e.g., BIRB796) [2] [9]. Gaussian-accelerated molecular dynamics (GaMD) simulations reveal that phosphorylation of Thr180-Tyr182 stabilizes the active conformation but induces structural rigidity. Inhibitors like pexmetinib bind DFG-out states, flipping the activation loop to expose phospho-Thr180 for dephosphorylation by phosphatases (e.g., WIP1), accelerating kinase inactivation [9]. This "dual-action" inhibition—blocking catalytic activity while promoting dephosphorylation—enhances efficacy against inflammatory pathways [9] [4]. Activation loop flexibility also governs kinetics: type I inhibitors achieve faster association (kon >10⁷ M⁻¹s⁻¹) than type II compounds (kon ~10⁵ M⁻¹s⁻¹) due to reduced steric barriers in the ATP channel [4].

Allosteric Modulation vs. Direct Active-Site Targeting Strategies

Allosteric inhibitors exploit regulatory sites outside the ATP pocket to achieve enhanced selectivity:

  • Type III inhibitors: Bind adjacent to the ATP site, leveraging unique structural features like the p38α MAPK insert. Compounds such as doramapimod interact with hydrophobic pockets near the αC-helix, avoiding direct competition with ATP [8] [10].
  • Type II inhibitors: Stabilize DFG-out conformations to access allosteric pockets. BIRB796 occupies the "deep pocket" formed by Phe169 displacement, achieving slow dissociation kinetics (koff ~10⁻³ s⁻¹) [4] [8].
  • MK2-targeted inhibition: Downstream blockade of MAPKAPK2 (MK2) bypasses p38α inhibition, suppressing TNFα/IL-6 without hepatotoxicity. MK2 regulates RNA-binding proteins (e.g., HuR, TTP) that stabilize pro-inflammatory mRNAs [3] [5].Active-site inhibitors (type I) remain clinically prevalent but face challenges in isoform selectivity. Allosteric strategies offer alternatives by targeting less conserved regions—e.g., the p38α lipid-binding site or MK2’s NLS/NES domains [5] [10].

Table 3: Targeting Strategies for p38 Pathway Modulation

StrategyBinding SiteRepresentative CompoundsMechanistic Advantage
Type I (ATP-competitive)ATP pocketSB203580, LY2228820Rapid kinetics, high potency
Type II (DFG-out)ATP + allosteric pocketBIRB796, PH-797804Enhanced specificity, slow off-rates
Type III (Allosteric)Adjacent to ATP siteDoramapimod, VX-702Avoids ATP-pocket conservation
Downstream (MK2 inhibitors)MK2 catalytic domainNone clinically approvedReduces toxicity from p38 blockade

Properties

CAS Number

549505-65-9

Product Name

p38 MAP Kinase Inhibitor III

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine

Molecular Formula

C23H21FN4S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

(4-(5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)-(1-phenylethyl)amine
ML 3403
ML-3403
ML3403

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.